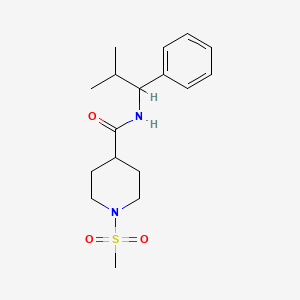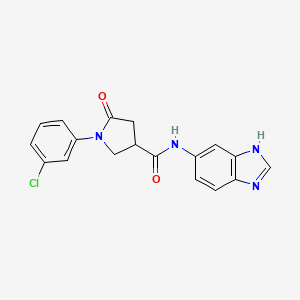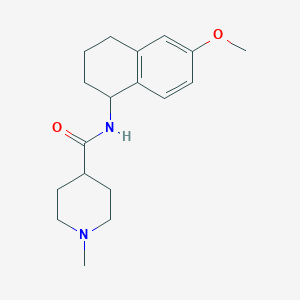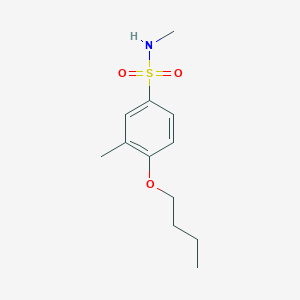![molecular formula C17H19NO B4511212 N-[3-(1-naphthyl)propyl]cyclopropanecarboxamide](/img/structure/B4511212.png)
N-[3-(1-naphthyl)propyl]cyclopropanecarboxamide
Vue d'ensemble
Description
"N-[3-(1-naphthyl)propyl]cyclopropanecarboxamide" is a chemical compound that has been the subject of various studies to understand its synthesis, structure, and properties. This compound is part of a broader class of cyclopropanecarboxamides, which are known for their interesting chemical and physical properties.
Synthesis Analysis
The synthesis of cyclopropanecarboxamide derivatives, including those with naphthyl substituents, typically involves reactions such as asymmetric cyclopropanation of allylic alcohols. These processes are key in producing stereodefined trisubstituted cyclopropanes, which are crucial for the formation of "N-[3-(1-naphthyl)propyl]cyclopropanecarboxamide" and similar compounds (White et al., 2009).
Molecular Structure Analysis
The molecular structure of derivatives of cyclopropanecarboxamide, including those with a naphthalen-1yl group, has been analyzed using techniques like X-ray diffraction. These studies reveal details such as crystal structure, molecular conformation, and intramolecular hydrogen bonding (Özer et al., 2009).
Chemical Reactions and Properties
Cyclopropanecarboxamide derivatives exhibit various chemical reactions, including electrophilic cyclization and intramolecular cycloaddition, leading to complex polycyclic structures. These reactions demonstrate the compound's reactivity and its potential as a precursor for more complex chemical structures (Wang et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as their crystal structures and solid-state properties, are often elucidated through X-ray crystallography. This analysis helps in understanding the compound's stability, conformation, and potential interactions in the solid state (Liu & Yan, 2008).
Chemical Properties Analysis
The chemical properties of cyclopropanecarboxamide derivatives, including their reactivity, are influenced by their molecular structure. Studies on these compounds often focus on their potential as ligands, inhibitors, or in various organic reactions, indicating a wide range of chemical functionalities and applications (Kessler et al., 2006).
Propriétés
IUPAC Name |
N-(3-naphthalen-1-ylpropyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(15-10-11-15)18-12-4-8-14-7-3-6-13-5-1-2-9-16(13)14/h1-3,5-7,9,15H,4,8,10-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSINSIKNGBFLPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCCC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4511131.png)
![N-cyclooctyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4511137.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxybenzyl)-3-piperidinecarboxamide](/img/structure/B4511152.png)
![4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-(2-pyridinylmethyl)butanamide](/img/structure/B4511173.png)
![2-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(4-morpholinyl)-3(2H)-pyridazinone](/img/structure/B4511182.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide](/img/structure/B4511192.png)
![7-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4511199.png)

![1-[(2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4511219.png)



![2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4511232.png)